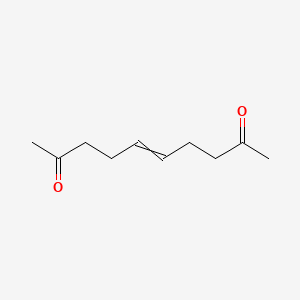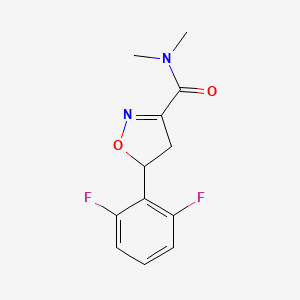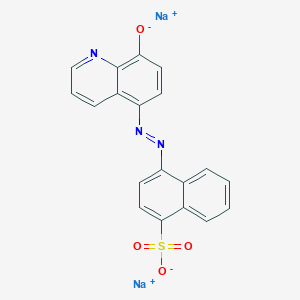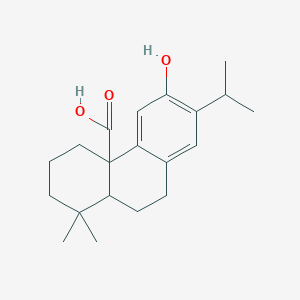
Azo Rubine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Azo Rubine, also known as Carmoisine or Food Red 3, is a synthetic red azo dye with the chemical formula C20H12N2Na2O7S2. It is primarily used as a food coloring agent and is known for its vibrant red hue. This compound is widely employed in the food, pharmaceutical, and cosmetic industries due to its stability and solubility in water .
准备方法
Synthetic Routes and Reaction Conditions: Azo Rubine is synthesized through a diazotization reaction followed by coupling with an aromatic compound. The process involves the following steps:
Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale diazotization and coupling reactions. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is isolated through filtration, washing, and drying processes .
化学反应分析
Types of Reactions: Azo Rubine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: The azo group (-N=N-) can be reduced to form amines.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acidic conditions are used.
Substitution: Electrophilic reagents like halogens and nitro groups can be introduced under specific conditions.
Major Products Formed:
Oxidation: Oxidized products may include quinones and other aromatic compounds.
Reduction: Reduction typically yields aromatic amines.
Substitution: Substituted aromatic compounds with various functional groups.
科学研究应用
Azo Rubine has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the study of azo compound reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Utilized as an excipient in pharmaceutical formulations.
Industry: Widely used as a colorant in food and cosmetic products.
作用机制
The mechanism of action of Azo Rubine involves its interaction with biological molecules. The azo group (-N=N-) can undergo reduction in the body to form aromatic amines, which can then interact with proteins and other biomolecules. These interactions can affect various molecular pathways and cellular functions .
相似化合物的比较
Azo Rubine is compared with other azo dyes such as:
Tartrazine (Food Yellow 4): Another widely used food colorant with a yellow hue.
Sunset Yellow FCF (Food Yellow 3): A yellow azo dye used in food and beverages.
Allura Red AC (Food Red 17): A red azo dye similar to this compound but with different chemical properties.
Uniqueness: this compound is unique due to its specific chemical structure, which imparts a distinct red color and makes it suitable for various applications in food, pharmaceuticals, and cosmetics .
属性
分子式 |
C20H14N2Na2O7S2 |
|---|---|
分子量 |
504.4 g/mol |
InChI |
InChI=1S/C20H14N2O7S2.2Na/c23-20-15-8-4-3-7-14(15)19(31(27,28)29)11-17(20)22-21-16-9-10-18(30(24,25)26)13-6-2-1-5-12(13)16;;/h1-11,23H,(H,24,25,26)(H,27,28,29);; |
InChI 键 |
KNRXRFVNUKFLRQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)N=NC3=C(C4=CC=CC=C4C(=C3)S(=O)(=O)O)O.[Na].[Na] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Naphthalenecarboxamide, N-[4-(aminocarbonyl)phenyl]-6-cyano-](/img/structure/B12517568.png)
![1-Methyl-7-phenylbicyclo[2.2.1]heptan-7-ol](/img/structure/B12517574.png)
![1-Chloro-4-[(4-chlorobutyl)peroxy]butane](/img/structure/B12517576.png)

![3-[(1R)-3-hydroxy-1-phenylpropoxy]-1-phenylhex-5-en-1-one](/img/structure/B12517602.png)




![6-Bromo-2-(pyridin-3-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12517614.png)
![[1-(3,4-difluorobenzoyl)-5-hydroxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B12517615.png)

![Benzaldehyde, 2-[(5-oxohexyl)oxy]-](/img/structure/B12517645.png)
